molecular formula C14H18N4O3S B2927153 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-propylacetamide CAS No. 899732-54-8

2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-propylacetamide

Cat. No.: B2927153
CAS No.: 899732-54-8
M. Wt: 322.38
InChI Key: GECYJTVJDTXSHN-UHFFFAOYSA-N
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Description

2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-propylacetamide is a chemical compound with numerous potential applications. It belongs to the class of pyrido[2,3-d]pyrimidines, which are known for their wide range of biological activity .


Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .


Chemical Reactions Analysis

The synthesis of this compound involves several chemical reactions. For instance, the cyclization to pyrido[2,3-d]pyrimidin-5-one is accompanied by the elimination of N,N-dimethylpropionamide .

Scientific Research Applications

Antimicrobial and Antitubercular Activities

Research has explored the synthesis of pyrimidine analogues with antimicrobial and antitubercular properties. A study conducted by Chandrashekaraiah et al. (2014) synthesized pyrimidine-azitidinone analogues which exhibited significant antimicrobial activity against bacterial and fungal strains, as well as in vitro antituberculosis activity against mycobacterium tuberculosis.

Potential Antiasthma Agents

Compounds within the pyrimidine class have been identified as potential mediator release inhibitors, which could be useful in treating asthma. A study by Medwid et al. (1990) found that certain pyrimidine derivatives, particularly 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, were active in inhibiting mediator release, suggesting their use as antiasthma agents.

Antifolate Activity

Gangjee et al. (2007) researched classical and nonclassical antifolates derived from pyrimidine analogues, showing significant inhibition of dihydrofolate reductase and potential as antitumor agents. This study, detailed in Gangjee et al. (2007), highlights the importance of pyrimidine derivatives in developing new treatments for various types of cancer.

Crystal Structure Analysis

The crystal structures of various pyrimidine sulfanyl acetamides have been analyzed to understand their molecular conformations. Subasri et al. (2017) provided insights into the molecular structure of these compounds, which is crucial for understanding their interaction mechanisms and potential applications in drug design.

Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase

The study by Gangjee et al. (2008) developed analogues of pyrimidine as potent dual inhibitors of thymidylate synthase and dihydrofolate reductase, indicating their potential in cancer chemotherapy.

Future Directions

Pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential . The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies . Therefore, the future directions of this compound could involve further exploration of its therapeutic potential.

Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown . These interactions could potentially alter the conformation or activity of the target proteins, leading to changes in cellular processes.

Biochemical Pathways

Given its potential antimicrobial activity , it may interfere with essential biochemical pathways in microorganisms, such as cell wall synthesis, protein synthesis, or DNA replication.

Result of Action

If the compound does exhibit antimicrobial activity , it could lead to the death of microorganisms or inhibition of their growth.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound . For instance, extreme pH or temperature conditions could affect the compound’s structure and, consequently, its interaction with targets. Additionally, the presence of other molecules could either facilitate or hinder the compound’s access to its targets.

Properties

IUPAC Name

2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-propylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S/c1-4-6-15-10(19)8-22-9-5-7-16-12-11(9)13(20)18(3)14(21)17(12)2/h5,7H,4,6,8H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECYJTVJDTXSHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CSC1=C2C(=NC=C1)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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